molecular formula C28H31Cl2N3S B055587 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- CAS No. 125173-76-4

9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-

Cat. No. B055587
M. Wt: 512.5 g/mol
InChI Key: HQAUYCHQXXIBSF-UHFFFAOYSA-N
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Description

9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-, commonly known as AC-5, is a synthetic acridine derivative that has been studied for its potential use in cancer treatment. AC-5 has been shown to exhibit antitumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of AC-5 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and damage to DNA. AC-5 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

AC-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AC-5 can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. AC-5 has also been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components.

Advantages And Limitations For Lab Experiments

One advantage of using AC-5 in lab experiments is its ability to exhibit antitumor activity against a variety of cancer cell lines. However, one limitation is its potential toxicity, which can make it difficult to use in vivo.

Future Directions

There are several potential future directions for research on AC-5. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating specific types of cancer, such as breast or lung cancer. Additionally, further investigation is needed to fully understand the mechanism of action of AC-5 and its potential side effects.

Synthesis Methods

The synthesis of AC-5 involves several steps, including the reaction of 4-chlorobenzenethiol with 5-bromo-1-pentanol to form 5-bromo-1-pentylthiol. This intermediate is then reacted with 4-(bis(2-chloroethyl)amino)phenyl)methanamine to form the desired product, AC-5.

Scientific Research Applications

AC-5 has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that AC-5 exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that AC-5 can inhibit tumor growth in animal models.

properties

CAS RN

125173-76-4

Product Name

9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-

Molecular Formula

C28H31Cl2N3S

Molecular Weight

512.5 g/mol

IUPAC Name

N-[5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpentyl]acridin-9-amine

InChI

InChI=1S/C28H31Cl2N3S/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32)

InChI Key

HQAUYCHQXXIBSF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl

Other CAS RN

125173-76-4

synonyms

9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-

Origin of Product

United States

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